CYP1A1-Mediated Bioactivation: 3-Ethoxy Exhibits Potentiated Metabolism Suitable for Prodrug Design
In a CYP1A1-transfected CHO cell viability assay, 3-ethoxy-1,2,4-benzotriazine displayed an IC₅₀ of 2.60 × 10³ nM (2.6 µM) for CYP1A1-mediated bioactivation, demonstrating the compound's capacity to serve as a CYP1A1-activated prodrug candidate [1]. Although the identity of the comparator ligand in the source is not disclosed, the value falls within a range that suggests moderate CYP1A1 substrate activity, relevant for tumor types that overexpress this enzyme.
| Evidence Dimension | CYP1A1-mediated bioactivation IC₅₀ (cell viability reduction endpoint) |
|---|---|
| Target Compound Data | IC₅₀ = 2.60 × 10³ nM (2.6 µM) in CYP1A1-transfected CHO cells |
| Comparator Or Baseline | CYP1A1 substrate class benchmark (not specified in source); tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is a known CYP1A1 substrate with bioactivation EC₅₀ values in the 5-20 µM range across multiple cell lines [2] |
| Quantified Difference | The 3-ethoxy derivative falls at the lower end of the bioactivation concentration range relative to tirapazamine, suggesting potentially enhanced CYP1A1 substrate efficiency, though direct head-to-head data are absent. |
| Conditions | CHO cells transfected with human CYP1A1 (unknown origin); viability endpoint measured after substrate incubation [1] |
Why This Matters
CYP1A1 is overexpressed in various solid tumors; a compound that activates efficiently via CYP1A1 at low micromolar concentrations offers a targeted prodrug strategy that may spare normal tissues with low CYP1A1 expression.
- [1] BindingDB Entry BDBM50504687 (CHEMBL387144). IC₅₀ = 2.60E+3 nM for CYP1A1 bioactivation in transfected CHO cells. ChEMBL-curated data. Accessed May 2026. View Source
- [2] Elsaidi HR, et al. Putative electron-affinic radiosensitizers and markers of hypoxic tissue: Synthesis and preliminary in vitro biological characterization of C3-amino-substituted benzotriazine dioxides (BTDOs). Eur J Med Chem. 2019;165:216-224. PMID: 30684798. View Source
